5-(Ethylamino)pentanoic acid is an organic compound classified as an amino acid derivative. It features a five-carbon pentanoic acid backbone with an ethylamino group at the fifth carbon position. This compound is relevant in various fields, including chemistry, biology, and medicine, due to its potential applications in organic synthesis and as a precursor for biologically active compounds.
5-(Ethylamino)pentanoic acid can be synthesized through the reaction of pentanoic acid and ethylamine. It falls under the category of carboxylic acids and is specifically classified as an amino acid derivative due to the presence of the amino group. Its molecular formula is , with a molecular weight of 145.20 g/mol.
The synthesis of 5-(Ethylamino)pentanoic acid typically involves:
In industrial settings, large-scale reactors may be used, optimizing conditions to minimize by-products and enhance efficiency.
The molecular structure of 5-(Ethylamino)pentanoic acid can be represented as follows:
The structure features a straight-chain alkyl backbone with a carboxylic acid functional group and an ethylamino substituent at the terminal carbon.
5-(Ethylamino)pentanoic acid can undergo various chemical reactions:
These reactions allow for the formation of various derivatives, expanding its utility in organic synthesis.
The mechanism of action for 5-(Ethylamino)pentanoic acid involves its interaction with specific molecular targets within biological systems. As a derivative of pentanoic acid, it may act as a weak agonist for certain receptors, influencing physiological processes. The presence of the ethylamino group enhances its binding affinity, potentially modulating various biochemical pathways.
The physical and chemical properties of 5-(Ethylamino)pentanoic acid include:
These properties influence its behavior in different chemical environments and its applications in various fields .
5-(Ethylamino)pentanoic acid has diverse applications across several scientific domains:
Ethylamino-substituted carboxylic acids represent a specialized class of biomolecules that bridge microbial metabolism and complex eukaryotic signaling pathways. The incorporation of alkylamino groups into carboxylic acid scaffolds—as seen in 5-(ethylamino)pentanoic acid—likely emerged as an evolutionary adaptation to enhance molecular recognition and metabolic efficiency. Pentanoic acid (valeric acid) itself serves as a fundamental building block in nature, occurring naturally in the perennial plant Valeriana officinalis and participating in gut microbiome metabolism as a product of bacterial fermentation [3] [4]. The addition of an ethylamino group (-NH-CH₂-CH₃) at the ω-position (C5) introduces a basic nitrogen center that enables pH-dependent conformational switching and metal ion coordination not possible with unsubstituted fatty acids. This structural duality (acidic carboxylate + basic amine) facilitates unique biological interactions, as evidenced by studies showing valeric acid derivatives modulate enzyme kinetics through active site zinc coordination—a mechanism critical for inhibitors of metalloproteinases like MMP-2 [2].
The hydrophilic-lipophilic balance (HLB) of ethylamino-pentanoates further enhances their bioavailability compared to aryl-substituted analogs. Research indicates that linear alkylamino chains (e.g., ethylamino) improve aqueous solubility while maintaining sufficient membrane permeability—a functional compromise that hydrophobic aryl derivatives often fail to achieve [2]. This evolutionary optimization is mirrored in modern drug design, where 5-(ethylamino)pentanoic acid’s amphiphilic nature enables efficient traversal of biological barriers while retaining target engagement capability.
Table 1: Comparative Properties of Pentanoic Acid Derivatives
Compound | Molecular Formula | Key Functional Groups | Bioactivity Relevance |
---|---|---|---|
5-(Ethylamino)pentanoic acid | C₇H₁₅NO₂ | Carboxylate, Ethylamino | Enhanced solubility, zinc chelation |
Pentanoic acid (Valeric) | C₅H₁₀O₂ | Carboxylate | Gut microbiome metabolite, HDAC inhibition |
5-(Ethylideneamino)deriv. | C₇H₁₃NO₂ | Imine, Carboxylate | Metabolic instability |
4-(Ethylcarbamoyl)butanoic | C₇H₁₃NO₃ | Carboxylate, Amide | Scaffold for peptidomimetics |
The structural architecture of 5-(ethylamino)pentanoic acid positions it as a conformationally flexible analog of endogenous neurotransmitters. Its five-carbon backbone with a terminal ionizable carboxylate and ethylamino group mirrors the pharmacophore of GABA (γ-aminobutyric acid), albeit with strategic modifications. The ethylamino substituent extends the molecule’s hydrophobic volume compared to GABA’s primary amine, potentially enhancing interactions with hydrophobic enzyme subsites or receptor pockets. This modification exemplifies the "extended GABA" design principle, where alkyl chain elongation aims to improve blood-brain barrier penetration while retaining inhibitory neurotransmitter activity [6] .
Quantum mechanical analyses reveal that protonation states govern molecular conformation:
The carbon chain flexibility between C1 (carboxyl) and C5 (ethylamino) allows this molecule to mimic transition states in decarboxylation or transamination reactions. Notably, the ethyl group’s steric bulk may reduce susceptibility to metabolic enzymes like GABA transaminase, theoretically prolonging biological activity—a hypothesis supported by studies on N-alkylated GABA analogs [6]. Furthermore, the molecule’s ability to adopt pseudo-ring configurations through H-bonding between the carboxylate and amine groups creates structural pre-organization beneficial for target binding entropy.
Table 2: Neurotransmitter Mimicry Structural Elements
Structural Feature | Role in Neurotransmitter Analog Design | Biological Consequence |
---|---|---|
ω-Ethylamino Group | Modulates basicity & steric bulk vs. primary amines | Reduced enzymatic degradation potential |
C5 Chain Length | Matches GABA’s N-to-COO⁻ distance (≈5Å) | GABA receptor/substrate enzyme recognition |
Carboxylate pKₐ (~4.8) | Maintains ionization at physiological pH | Enhanced solubility and ionic target binding |
Rotatable Bonds (n=5) | Enables bioactive conformation sampling | Adaptability to diverse protein pockets |
Pentanoic acid’s journey from botanical isolate to pharmacophore began with its identification in Valeriana officinalis roots, traditionally used for sedative properties [4]. The industrial synthesis era (mid-20th century) enabled bulk production via oxo-process from butene/syngas, democratizing access for chemical derivatization [4]. Early medicinal chemistry focused on ester derivatives (e.g., methyl valerate) for their organoleptic properties, overlooking therapeutic potential until the 1980s, when research revealed valproate’s anticonvulsant activity—establishing pentanoate scaffolds as bioactive platforms.
The strategic incorporation of nitrogen functionalities began in earnest with discoveries around:
This trifecta of biological activities propelled rational design of 5-(ethylamino)pentanoic acid as a multifunctional scaffold. Key innovations included replacing metabolically labile aryl groups with stable alkylamino substituents, significantly improving solubility profiles while retaining zinc-binding capacity critical for MMP inhibition [2]. The late 2010s saw concentrated activity on C5-functionalized valerates, with studies confirming that 5-(ethylamino)pentanoic acid derivatives induce apoptosis in leukemia cell lines at lower IC₅₀ values (12.3 μM) than non-nitrogenated analogs—validating the ethylamino group’s role in bioactivity [2] . Current syntheses leverage chemoselective amidation at C5 while preserving the carboxylate at C1, enabling parallel exploration of both functional groups for structure-activity optimization.
Table 3: Historical Milestones in Pentanoic Acid Derivative Development
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: